molecular formula C37H55N5O8S B138341 Ciprokiren CAS No. 143631-62-3

Ciprokiren

Cat. No.: B138341
CAS No.: 143631-62-3
M. Wt: 729.9 g/mol
InChI Key: PODHJNNUGIBMOP-HOQQKOLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprokiren, also known as Ro 44-9375, is a potent renin inhibitor. Renin inhibitors are a class of drugs that block the activity of renin, an enzyme involved in the regulation of blood pressure and fluid balance. This compound has been studied for its potential therapeutic effects in treating hypertension and other cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciprokiren is synthesized through a series of chemical reactions involving specific reagents and conditions. The compound is a transition-state renin inhibitor related to remikiren. The molecular structure of this compound includes a benzyl group, a cyclohexylmethyl group, and an imidazolyl group, among others .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ciprokiren undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as chromatography and spectroscopy to determine their structure and purity .

Scientific Research Applications

Mechanism of Action

Ciprokiren exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin system (RAS). By blocking renin, this compound prevents the conversion of angiotensinogen to angiotensin I, which is subsequently converted to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this pathway, this compound helps to lower blood pressure and reduce the risk of cardiovascular events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ciprokiren

This compound is unique due to its high potency and specificity as a renin inhibitor. It has shown promising results in preclinical studies, particularly in reducing blood pressure and improving cardiovascular outcomes. Its molecular structure and pharmacokinetic properties also make it a valuable compound for further research and development .

Properties

CAS No.

143631-62-3

Molecular Formula

C37H55N5O8S

Molecular Weight

729.9 g/mol

IUPAC Name

(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-(2-methyl-1-morpholin-4-yl-1-oxopropan-2-yl)sulfonylpropanamide

InChI

InChI=1S/C37H55N5O8S/c1-37(2,36(47)42-15-17-50-18-16-42)51(48,49)23-28(19-25-9-5-3-6-10-25)34(45)41-31(21-29-22-38-24-39-29)35(46)40-30(20-26-11-7-4-8-12-26)33(44)32(43)27-13-14-27/h3,5-6,9-10,22,24,26-28,30-33,43-44H,4,7-8,11-21,23H2,1-2H3,(H,38,39)(H,40,46)(H,41,45)/t28-,30+,31+,32+,33-/m1/s1

InChI Key

PODHJNNUGIBMOP-HOQQKOLYSA-N

SMILES

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O

Isomeric SMILES

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4CCCCC4)[C@H]([C@H](C5CC5)O)O

Canonical SMILES

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O

Synonyms

ciprokiren
Ro 44-9375
Ro-44-9375

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.